molecular formula C20H24N4O3S B15103927 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B15103927
M. Wt: 400.5 g/mol
InChI Key: QJWDUMQRKAJBGZ-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating cellular excitability, making this compound a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide involves multiple steps. The process typically begins with the preparation of the key intermediates, which include 1,1-dioxidotetrahydrothiophene and 3-methyl-1H-pyrazole. These intermediates are then subjected to a series of reactions, including acylation and coupling reactions, to form the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted pyrazole and indole derivatives .

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a chemical probe to study the function of GIRK channels.

    Biology: It is employed in biological assays to investigate cellular excitability and signal transduction pathways.

    Medicine: The compound has potential therapeutic applications in treating conditions like epilepsy, pain, and anxiety by modulating GIRK channel activity.

    Industry: It can be used in the development of new pharmaceuticals targeting GIRK channels.

Mechanism of Action

The compound exerts its effects by activating GIRK channels, which are tetrameric complexes formed by the assembly of different subunits. By binding to these channels, the compound facilitates the flow of potassium ions into the cell, leading to hyperpolarization and reduced cellular excitability. This mechanism is particularly relevant in neurons and cardiac cells, where GIRK channels play a key role in regulating electrical activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)propionamide

Uniqueness

Compared to similar compounds, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-4-(1H-indol-3-yl)butanamide exhibits higher selectivity and potency as a GIRK channel activator. Its unique structure, which includes an indole moiety, contributes to its enhanced binding affinity and efficacy .

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C20H24N4O3S/c1-14-11-19(24(23-14)16-9-10-28(26,27)13-16)22-20(25)8-4-5-15-12-21-18-7-3-2-6-17(15)18/h2-3,6-7,11-12,16,21H,4-5,8-10,13H2,1H3,(H,22,25)

InChI Key

QJWDUMQRKAJBGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCC2=CNC3=CC=CC=C32)C4CCS(=O)(=O)C4

Origin of Product

United States

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